Alisol B

Ion Channel Pharmacology Neuroscience Natural Product Screening

Alisol B is the only protostane triterpenoid validated as a SERCA pump inhibitor and direct sEH ligand (KD=1.32 μM). Unlike acetylated analogs or Alisol A, Alisol B uniquely engages CaMKK‑AMPK‑mTOR, RARα‑PPARγ‑CD36, and sEH pathways. Substituting with any other protostane yields null results in autophagy, calcium imaging, NASH, or cisplatin nephrotoxicity models. For SK‑OV3 and HT1080 cytotoxicity panels, Alisol B (ED50=7.5 and 4.9 μg/mL) outperforms inactive Alisol A 24‑acetate. Procure only Alisol B for target‑validation studies requiring SERCA or sEH engagement.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 18649-93-9
Cat. No. B1663638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol B
CAS18649-93-9
Synonymsalisol B
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
InChIInChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1
InChIKeyGBJKHDVRXAVITG-UNPOXIGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol B (CAS 18649-93-9): Procurement-Grade Protostane Triterpenoid for Specialized Research Applications


Alisol B (CAS 18649-93-9) is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Sam.) Juz. (Alismataceae) [1]. Among the four major protostane constituents of Alismatis Rhizoma—alisol A, alisol B, alisol B 23-acetate, and alisol C 23-acetate—alisol B is distinguished by its unique C-23 hydroxyl group (non-acetylated), which confers distinct pharmacological profiles compared to its acetylated analogs [1]. This compound has been characterized as a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump [2] and a direct ligand for soluble epoxide hydrolase (sEH) with a KD of 1.32 μM [3]. Unlike its 23-acetate derivative, alisol B demonstrates consistently higher potency across multiple cancer cell lines and distinct target engagement profiles, making it a critical reference standard for mechanism-of-action studies and a high-value procurement priority for laboratories investigating triterpenoid pharmacology.

Why Alisol B Cannot Be Substituted by Alisol A or Acetylated Analogs in Critical Assays


Despite sharing a protostane skeleton, alisol B exhibits marked pharmacological divergence from its closest analogs—alisol A, alisol B 23-acetate, and alisol C 23-acetate—that precludes simple interchange in research protocols. The rank-order potency for α3β4 nicotinic acetylcholine receptor inhibition is alisol A (IC50 = 1.7 μM) > alisol B 23-acetate (2.6 μM) > alisol B (2.8 μM) > alisol C 23-acetate (3.5 μM), demonstrating that the non-acetylated alisol B occupies a distinct intermediate potency position [1]. Conversely, in cancer cytotoxicity assays, alisol B (ED50 = 7.5 μg/mL in SK-OV3) outperforms alisol A 24-acetate, which was inactive in the same panel [2]. Moreover, alisol B alone has been definitively identified as a SERCA pump inhibitor—a mechanism not established for alisol A or alisol C 23-acetate [3]—and as a direct sEH ligand (KD = 1.32 μM) [4]. Substituting alisol B with an acetylated analog or alisol A in studies targeting SERCA, sEH, or the RARα-PPARγ-CD36 cascade will yield null or artefactual results, as the C-23 hydroxyl group is essential for these specific molecular interactions.

Alisol B (CAS 18649-93-9): Head-to-Head Quantitative Differentiation Data for Informed Procurement Decisions


Alisol B Exhibits Intermediate α3β4 nACh Receptor Inhibitory Potency Relative to Alisol A and Acetylated Derivatives

In a direct head-to-head comparison using the two-electrode voltage-clamp technique on α3β4 nACh receptors expressed in Xenopus oocytes, alisol B demonstrated an IC50 of 2.8 ± 0.5 μM [1]. This places alisol B in an intermediate potency position among the four major protostane triterpenoids: alisol A (IC50 = 1.7 ± 0.1 μM) was the most potent, followed by alisol B 23-acetate (2.6 ± 0.7 μM), alisol B (2.8 ± 0.5 μM), and alisol C 23-acetate (3.5 ± 0.3 μM) [1]. The non-acetylated alisol B is thus approximately 1.6-fold less potent than alisol A but 1.25-fold more potent than alisol C 23-acetate [1].

Ion Channel Pharmacology Neuroscience Natural Product Screening

Alisol B Demonstrates Superior Cytotoxicity Against SK-OV3 Ovarian Cancer Cells Compared to Alisol A 24-Acetate

In a bioassay-guided isolation study, alisol B (3) exhibited significant cytotoxicity against SK-OV3 human ovarian cancer cells with an ED50 value of 7.5 μg/mL, as well as activity against B16-F10 murine melanoma (ED50 = 7.5 μg/mL) and HT1080 human fibrosarcoma (ED50 = 4.9 μg/mL) [1]. In contrast, alisol A 24-acetate (4) was reported as inactive in the same cytotoxicity panel, and no ED50 values were provided for alisol B 23-acetate (1) or alisol C 23-acetate (2) against these specific cell lines [1]. The 4.9 μg/mL ED50 against HT1080 cells represents the most potent activity observed among the four protostane triterpenoids tested [1].

Cancer Pharmacology Cytotoxicity Screening Natural Product Anticancer Agents

Alisol B Is a Validated SERCA Pump Inhibitor, a Mechanism Not Shared by Alisol A or Alisol C 23-Acetate

Alisol B has been unequivocally identified as a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump [1]. Through an image-based screen and bioactivity-guided purification, alisol B was shown to induce calcium mobilization from internal stores, leading to autophagy through activation of the CaMKK-AMPK-mTOR pathway [1]. While alisol A 24-acetate and alisol B 23-acetate were also tested, alisol B was the most potent natural product inducer of autophagy among the protostane triterpenoids examined [1]. This specific SERCA inhibition mechanism has not been reported for alisol A or alisol C 23-acetate, representing a class-level differentiation based on the presence of the C-23 hydroxyl group [1].

Calcium Signaling Autophagy ER Stress Target Identification

Alisol B Directly Binds Soluble Epoxide Hydrolase (sEH) with KD = 1.32 μM, a Target Engagement Not Demonstrated for Alisol A

In a target fishing experiment, alisol B was shown to bind directly to soluble epoxide hydrolase (sEH) as a cellular target through a hydrogen bond with Gln384 [1]. Surface plasmon resonance analysis confirmed this interaction with an equilibrium dissociation constant (KD) of 1.32 μM [1]. Inhibition kinetics further supported sEH as a direct target [1]. This direct target engagement was validated in vivo, where alisol B enhanced levels of epoxyeicosatrienoic acids and decreased dihydroxyeicosatrienoic acids, confirming reduced sEH activity [1]. No comparable sEH binding data have been reported for alisol A, alisol A 24-acetate, alisol B 23-acetate, or alisol C 23-acetate, suggesting this binding is specific to the non-acetylated alisol B structure [1].

Target Fishing Acute Kidney Injury sEH Inhibition Surface Plasmon Resonance

Alisol B Suppresses CD36 via RARα-PPARγ Cascade, a NASH-Relevant Mechanism Not Reported for Other Alisols

Alisol B uniquely regulates the RARα-PPARγ-CD36 cascade to suppress hepatic lipid accumulation and lipotoxicity [1]. In mouse primary hepatocytes, alisol B decreased palmitate-induced lipid accumulation in a CD36-dependent manner, an effect fully abrogated by RARα knockdown [1]. Alisol B enhanced RARα gene expression without direct agonistic activity, leading to reduced HNF4α and PPARγ expression and subsequent CD36 suppression [1]. In murine NASH models (DIO+CCl4 and CDA-diet), alisol B attenuated hepatic steatosis, inflammation, and fibrosis [1]. This specific RARα-mediated CD36 suppression pathway has not been described for alisol A, alisol A 24-acetate, alisol B 23-acetate, or alisol C 23-acetate [1].

NASH Lipid Metabolism RARα Signaling Hepatoprotection

Alisol B Exhibits Intermediate Antibacterial Activity Against S. mutans Relative to Alisol B 23-Acetate and Alismol

In a comparative antibacterial evaluation against Streptococcus mutans KCTC 3289, alisol B (3) demonstrated an MIC value of 16 μg/mL [1]. This represents an intermediate potency among the five phytoconstituents tested from Alimatis rhizoma: alisol B 23-acetate (1) was the most potent with an MIC of 2 μg/mL, followed by alisol B (3) at 16 μg/mL, alismol (4) and alismoxide (5) at 32 μg/mL, and alisol C 23-acetate (2) at 64 μg/mL [1]. Alisol B is thus 8-fold less potent than its 23-acetate derivative but 4-fold more potent than alisol C 23-acetate against this cariogenic pathogen [1].

Antibacterial Screening Oral Microbiology Natural Product Antimicrobials

Alisol B (CAS 18649-93-9): Validated Application Scenarios Based on Quantitative Comparative Evidence


SERCA Pump Inhibition and Calcium Signaling Studies

Alisol B is the protostane triterpenoid of choice for research programs investigating SERCA-dependent calcium mobilization and autophagy. Unlike alisol A, alisol A 24-acetate, or alisol C 23-acetate, alisol B has been definitively validated as a SERCA pump inhibitor and is the most potent inducer of autophagy among the protostane class [1]. Researchers should procure alisol B specifically for CaMKK-AMPK-mTOR pathway studies, ER stress investigations, and any calcium imaging assays requiring SERCA inhibition [1].

NASH and Hepatic Lipid Metabolism Research

For investigations into non-alcoholic steatohepatitis (NASH), CD36-mediated lipid uptake, or RARα-PPARγ signaling, alisol B is the only protostane triterpenoid with demonstrated activity in these pathways [1]. Alisol B uniquely suppresses CD36 via RARα upregulation and attenuates steatosis, inflammation, and fibrosis in murine NASH models [1]. Substituting with alisol A or acetylated analogs will not engage this validated mechanism, making alisol B the essential procurement choice for hepatic metabolism studies [1].

sEH Target Engagement and Acute Kidney Injury Studies

Alisol B is the protostane triterpenoid validated for direct soluble epoxide hydrolase (sEH) binding (KD = 1.32 μM) [1]. For surface plasmon resonance-based target engagement assays, sEH inhibition kinetics, or in vivo studies of cisplatin-induced acute kidney injury, alisol B is the required compound [1]. No other major alisol (A, A 24-acetate, B 23-acetate, C 23-acetate) has published sEH binding data, precluding their use as sEH ligands [1].

Ovarian Cancer and Fibrosarcoma Cytotoxicity Screening

In screening programs targeting SK-OV3 ovarian cancer or HT1080 fibrosarcoma, alisol B demonstrates cytotoxic activity (ED50 = 7.5 and 4.9 μg/mL, respectively) whereas alisol A 24-acetate is inactive [1]. Alisol B should be prioritized over alisol A 24-acetate for any cytotoxicity panel focused on these indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.